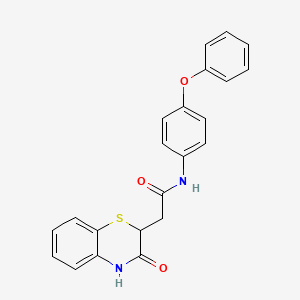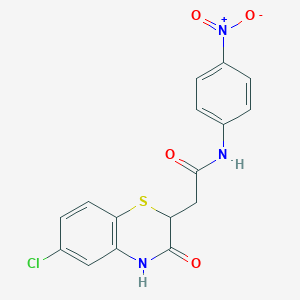![molecular formula C15H20N2O5S B3986159 methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]alaninate](/img/structure/B3986159.png)
methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]alaninate
Vue d'ensemble
Description
Methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]alaninate (MPB) is a synthetic compound that has shown significant potential in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]alaninate involves its ability to bind to the active site of target enzymes, thereby inhibiting their activity. This compound achieves this by forming covalent bonds with the active site residues of the enzyme, which prevents its normal function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of proteases and the modulation of various cellular pathways. This compound has also been shown to have anti-inflammatory properties, which makes it a potential therapeutic agent for various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]alaninate is its ability to selectively inhibit the activity of specific enzymes, making it a valuable tool for studying various biochemical and physiological processes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]alaninate, including its potential use as a therapeutic agent for various inflammatory conditions. This compound may also be used in the study of various diseases, such as cancer and Alzheimer's disease, where proteases play a crucial role in disease progression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown significant potential in scientific research. Its ability to selectively inhibit the activity of certain enzymes makes it a valuable tool for studying various biochemical and physiological processes. The synthesis method of this compound involves several steps, and its mechanism of action involves the formation of covalent bonds with the active site residues of target enzymes. This compound has several biochemical and physiological effects, including anti-inflammatory properties, and its potential use as a therapeutic agent for various conditions warrants further research.
Applications De Recherche Scientifique
Methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]alaninate has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. One of the main applications of this compound is in the study of proteases, which are enzymes that play a crucial role in various physiological processes. This compound has been shown to be a potent inhibitor of several proteases, including trypsin, chymotrypsin, and elastase.
Propriétés
IUPAC Name |
methyl 2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-11(15(19)22-2)16-14(18)12-5-7-13(8-6-12)23(20,21)17-9-3-4-10-17/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZYEWHNHVTBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3986078.png)
![methyl 4-[4-(2-furoyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3986086.png)
![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B3986088.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide](/img/structure/B3986089.png)


![17-[4-(1-methyl-2-oxo-2-phenylethoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3986097.png)
![N-(4-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3986101.png)



![2-chloro-N-[4-(diethylamino)phenyl]-4-methylbenzamide](/img/structure/B3986139.png)

![{4-[2-(allylamino)benzoyl]morpholin-3-yl}acetic acid](/img/structure/B3986165.png)